Dclk1-IN-5
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Overview
Description
Dclk1-IN-5 is a highly selective inhibitor of Doublecortin-like kinase 1 (DCLK1), a microtubule-associated protein kinase involved in neurogenesis and various human cancers . DCLK1 is a multi-domain protein that belongs to the doublecortin and protein kinase super-families . The compound this compound has been developed to target DCLK1 specifically, making it a valuable tool in cancer research and therapy .
Preparation Methods
The synthesis of Dclk1-IN-5 involves several steps, including the preparation of benzopyrimido-diazipinone scaffolds . The synthetic route typically involves the following steps:
Formation of the Core Scaffold: The core benzopyrimido-diazipinone scaffold is synthesized through a series of condensation reactions.
Functionalization: Various functional groups are introduced to the core scaffold to enhance its binding affinity and selectivity for DCLK1.
Purification: The final compound is purified using chromatographic techniques to ensure high purity and yield.
Industrial production methods for this compound would likely involve scaling up these synthetic routes while optimizing reaction conditions to maximize yield and minimize costs .
Chemical Reactions Analysis
Dclk1-IN-5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions are commonly used to introduce different functional groups to the core scaffold.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dclk1-IN-5 has a wide range of scientific research applications, including:
Cancer Research: this compound is used to study the role of DCLK1 in tumor growth and development.
Neurogenesis Studies: The compound is used to investigate the role of DCLK1 in neurogenesis and its potential therapeutic applications in neurodegenerative diseases.
Inflammation Research: This compound has been used to study the role of DCLK1 in inflammatory responses, particularly in models of colitis and acute lung injury.
Mechanism of Action
Dclk1-IN-5 exerts its effects by binding to the kinase domain of DCLK1, inducing a conformational change that inhibits its kinase activity . This inhibition prevents DCLK1 from phosphorylating its substrates, thereby disrupting various signaling pathways involved in cell growth, inflammation, and tumorigenesis . The molecular targets and pathways involved include the NF-κB pathway, which is crucial for inflammatory responses .
Comparison with Similar Compounds
Dclk1-IN-5 is unique in its high selectivity for DCLK1 compared to other kinase inhibitors. Similar compounds include:
DCLK1-IN-1: Another selective inhibitor of DCLK1, but with different binding affinities and selectivity profiles.
Ruxolitinib: A Janus kinase 1 inhibitor that has been repurposed as a DCLK1 inhibitor.
This compound stands out due to its ability to induce a drastic conformational change in the ATP binding site of DCLK1, enhancing its selectivity and potency .
Properties
Molecular Formula |
C26H32ClN7O3S2 |
---|---|
Molecular Weight |
590.2 g/mol |
IUPAC Name |
N-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]-4-methylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C26H32ClN7O3S2/c1-17(2)39(35,36)23-8-6-5-7-21(23)30-24-19(27)16-28-25(32-24)31-20-10-9-18(15-22(20)37-4)29-26(38)34-13-11-33(3)12-14-34/h5-10,15-17H,11-14H2,1-4H3,(H,29,38)(H2,28,30,31,32) |
InChI Key |
AJSKSKGAQOFYCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)NC(=S)N4CCN(CC4)C)OC |
Origin of Product |
United States |
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